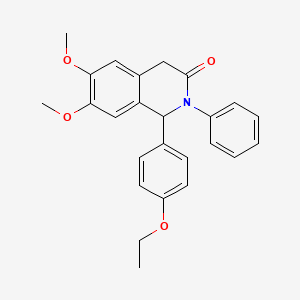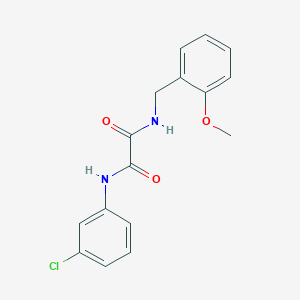
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to possess a range of biological activities, including antitumor, antifungal, and antiviral properties.
科学研究应用
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
作用机制
The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone can affect a range of biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. It may also modulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its broad spectrum of biological activities. It can be used to study the mechanisms of action of antitumor, antifungal, and antiviral agents. However, one of the limitations is that the compound may have toxic effects on normal cells at high concentrations. Careful dose-response studies are therefore necessary to determine the optimal concentration for each experimental system.
未来方向
There are several future directions for research on 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of analogs with improved potency and selectivity for specific biological targets. Another direction is the investigation of the compound's potential as a therapeutic agent in animal models of cancer, fungal infections, and viral diseases. Further studies are also needed to elucidate the compound's mechanism of action and its effects on normal cells.
合成方法
The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been reported in the literature. One of the most commonly used methods involves the condensation of 4-ethoxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic anhydride to yield the final compound.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-4-30-20-12-10-17(11-13-20)25-21-16-23(29-3)22(28-2)14-18(21)15-24(27)26(25)19-8-6-5-7-9-19/h5-14,16,25H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCHLQWNMRVQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
